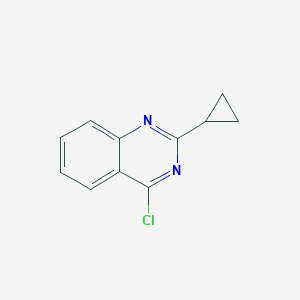

4-Chloro-2-cyclopropylquinazoline

Description

Significance of the Quinazoline (B50416) Scaffold in Medicinal Chemistry

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized for its "privileged structure" in drug development. researchgate.net Its derivatives have been extensively studied and are known to exhibit a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. researchgate.netekb.egmdpi.comnih.gov The stability of the quinazoline nucleus allows for the introduction of various bioactive moieties, leading to the synthesis of novel compounds with potential therapeutic applications. omicsonline.org In fact, several quinazoline-based drugs have been approved by the U.S. Food and Drug Administration (USFDA) for clinical use, particularly in cancer therapy. arabjchem.org

The versatility of the quinazoline core stems from the two nitrogen atoms within its structure, which enhance its importance in biological and pharmaceutical reactions. chemenu.com This has spurred continuous research into synthesizing and evaluating new quinazoline derivatives for their potential to address a multitude of health concerns. nih.gov

Historical Context and Evolution of Quinazoline Research

The journey of quinazoline chemistry began in 1869 when Griess first synthesized a quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, by reacting cyanogen (B1215507) with 2-aminobenzoic acid. arabjchem.orgorientjchem.org However, it was Bischler and Lang who synthesized the parent quinazoline molecule in 1895. orientjchem.org The name "quinazoline" was proposed by Weddige, who noted its isomeric relationship with cinnoline (B1195905) and quinoxaline. omicsonline.org

Early research laid the foundation for more complex explorations. The development of derivatives like 2-methyl-1,3-aryl-4-quinazolines marked a significant step, drawing greater attention to the biological activities of these agents. mdpi.com Over the decades, more than 200 naturally occurring quinazoline alkaloids have been identified from various sources, including plants and microorganisms, further fueling interest in their therapeutic potential. mdpi.com The discovery of febrifugine, a quinazolinone alkaloid with antimalarial properties, was a pivotal moment that spurred the development and study of quinazoline derivatives for a range of therapeutic uses. mdpi.com

Overview of 2,4-Disubstituted Quinazoline Derivatives in Research

Within the broad family of quinazolines, 2,4-disubstituted derivatives are a particularly important subclass that has been the focus of extensive research. japsonline.comresearchgate.net The ability to modify the quinazoline scaffold at the 2 and 4 positions allows for the fine-tuning of its biological and chemical properties. This has led to the design and synthesis of numerous compounds with potential applications as anticancer, anti-angiogenesis, and antimicrobial agents. japsonline.comnih.govekb.eg

Research has demonstrated that the nature of the substituents at these positions significantly influences the compound's activity. researchgate.net For instance, the introduction of different aryl or heterocyclic groups can lead to compounds with potent and selective biological effects. japsonline.com The systematic synthesis and evaluation of these derivatives are crucial for establishing structure-activity relationships (SARs), which guide the development of more effective therapeutic agents. nih.gov

Rationale for Academic Investigation of 4-Chloro-2-cyclopropylquinazoline

The specific compound, this compound, presents a compelling subject for academic investigation due to the unique combination of its structural features. The quinazoline core provides a well-established pharmacophore, while the substituents at the 2 and 4 positions—a cyclopropyl (B3062369) group and a chlorine atom, respectively—introduce distinct chemical properties.

The cyclopropyl group is a small, strained ring that is widely used in drug design to enhance metabolic stability, increase biological activity, and improve pharmacokinetic properties. chemenu.com Its introduction can also fix the conformation of a molecule, potentially leading to higher binding affinity with biological targets. chemenu.com The chlorine atom at the 4-position is a key reactive site, making the compound a valuable intermediate for the synthesis of a wide range of other 2,4-disubstituted quinazoline derivatives. This reactivity allows for the introduction of various nucleophiles, enabling the creation of diverse chemical libraries for biological screening. ijrps.com

The investigation of this compound is therefore driven by its potential as a building block for novel therapeutic agents. Its synthesis, characterization, and reactivity studies provide fundamental chemical knowledge that can be leveraged in the discovery and development of new drugs.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 898044-61-6 | cymitquimica.comchemicalbook.comrlavie.com |

| Molecular Formula | C₁₁H₉ClN₂ | cymitquimica.comrlavie.comuni.lu |

| Molecular Weight | 204.66 g/mol | cymitquimica.com |

| Appearance | Solid | cymitquimica.com |

| Purity | 97% | cymitquimica.com |

| InChI | 1S/C11H9ClN2/c12-10-8-3-1-2-4-9(8)13-11(14-10)7-5-6-7/h1-4,7H,5-6H2 | cymitquimica.com |

| InChI Key | IQBRXDZPRMYVCR-UHFFFAOYSA-N | cymitquimica.comuni.lu |

Synthesis and Characterization

The synthesis of this compound is a key area of research, providing a pathway to a versatile chemical intermediate. A common synthetic route involves the chlorination of 2-cyclopropylquinazolin-4(3H)-one. chemicalbook.com

A typical procedure involves dissolving 2-cyclopropylquinazolin-4(3H)-one in phosphorus oxychloride (POCl₃) and refluxing the mixture for a period of time. ijrps.com After the reaction is complete, the excess POCl₃ is removed, and the residue is treated with cold water and extracted with an organic solvent like ethyl acetate. The organic extracts are then washed, dried, and evaporated to yield this compound, often as a light yellow solid. ijrps.com One reported method using trichlorophosphate at 100°C for 4 hours resulted in an 80% yield. chemicalbook.com

Characterization of the synthesized compound is crucial to confirm its identity and purity. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. For instance, the mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, and the ¹H NMR spectrum would display characteristic signals for the cyclopropyl and quinazoline protons. ijrps.comijrps.com A reported ¹H NMR spectrum in CDCl₃ showed a doublet of doublets at 8.32 ppm, which is characteristic of a proton on the quinazoline ring. ijrps.com

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-cyclopropylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-10-8-3-1-2-4-9(8)13-11(14-10)7-5-6-7/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBRXDZPRMYVCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898044-61-6 | |

| Record name | 4-chloro-2-cyclopropylquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 2 Cyclopropylquinazoline and Its Analogues

General Synthetic Strategies for Quinazoline (B50416) Core Construction

The quinazoline framework is a cornerstone of numerous biologically active compounds, and its synthesis has been a subject of extensive research. Several general strategies have been developed for the construction of this bicyclic heterocycle.

Cyclization Reactions

Cyclization reactions represent a fundamental approach to quinazoline synthesis. Historically significant methods, such as the Bischler and Niementowski syntheses, have laid the groundwork for numerous modern variations. The Bischler synthesis typically involves the reaction of an N-acyl-2-aminobenzylamine with an aldehyde or ketone, followed by cyclization and oxidation.

The Niementowski quinazoline synthesis, first reported in 1895, involves the thermal condensation of anthranilic acids with amides to yield 4-oxo-3,4-dihydroquinazolines (quinazolinones). wikipedia.orgwikipedia.orgnih.gov The reaction is thought to proceed through the initial formation of a Schiff base, followed by intramolecular condensation and dehydration to form the quinazoline ring. wikipedia.org This method is one of the most common for forming the 3H-quinazolin-4-one ring system. frontiersin.org

Modern adaptations of these classical methods often employ microwave irradiation to accelerate the reaction and improve yields. frontiersin.orgijprajournal.com For instance, the Niementowski reaction can be significantly expedited by using microwave heating, reducing reaction times from hours to minutes. frontiersin.orgijprajournal.com

Condensation Reactions with Anthranilic Acid Derivatives

The condensation of anthranilic acid and its derivatives with various reagents is a versatile and widely employed strategy for constructing the quinazoline core. Anthranilic acid can be reacted with formamide (B127407), orthoesters, or other C1 sources to form the pyrimidine (B1678525) ring. ijprajournal.comijarsct.co.in For example, heating anthranilic acid with an excess of formamide at elevated temperatures leads to the formation of quinazolin-4-one. nih.gov

Microwave-assisted one-pot condensation of anthranilic acid, an orthoester, and an amine is a straightforward procedure for the synthesis of quinazoline derivatives. scispace.comresearchgate.net The use of catalysts, such as organic clays, under solvent-free microwave conditions has been shown to be an efficient and environmentally benign approach. ijarsct.co.in These reactions often proceed through the formation of an intermediate benzoxazinone (B8607429), which then reacts with an amine to yield the corresponding quinazolinone. ijprajournal.com

Palladium-Catalyzed Synthesis Approaches

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of quinazolines, offering high efficiency and broad functional group tolerance. rsc.orgmdpi.com These methods often involve the formation of C-N bonds to construct the heterocyclic ring. A common approach is the palladium-catalyzed N-monoarylation of amidines, which can then undergo a one-pot cyclization to form quinazoline derivatives. mit.edu This strategy allows for the coupling of a wide range of aryl bromides, chlorides, and triflates with amidines. mit.edu

Another palladium-catalyzed approach involves the carbonylative coupling of 2-aminobenzylamines with aryl bromides. rsc.org This reaction proceeds through an aminocarbonylation–condensation–oxidation sequence in a one-pot manner. The catalytic cycle of such cross-coupling reactions, like the Suzuki coupling, typically involves oxidative addition, transmetalation, and reductive elimination steps. mdpi.com

| Catalyst System | Reactants | Product Type | Reference |

| Pd(dppf)Cl₂ / Na₂CO₃ | Bromo-substituted quinazolines and boronic acid esters | Quinazolinylphenyl-1,3,4-thiadiazoles | mdpi.com |

| Pd₂(dba)₃ / Ligand | Aryl halides and amidines | N-monoarylamidines (precursors to quinazolines) | mit.edu |

| Pd(OAc)₂ / P(o-tolyl)₃ | 2-Aminobenzylamine and aryl bromides | Quinazolines | rsc.org |

Copper-Catalyzed Oxidative Cyclocondensation Reactions

Copper-catalyzed reactions have gained prominence in quinazoline synthesis due to the low cost and low toxicity of copper catalysts. sioc-journal.cnacs.org These methods often involve oxidative C-H amination or cyclocondensation reactions. For instance, a novel copper-catalyzed synthesis of quinazoline derivatives from amidines has been reported, which involves the selective amination of a benzylic sp³ C-H bond. sioc-journal.cn

Copper-catalyzed oxidative coupling of quinazoline 3-oxides with aldehydes provides another route to functionalized quinazolines. chim.it Furthermore, copper-catalyzed intramolecular α-C–H amination of derivatives formed from isatoic anhydride (B1165640) and benzylamines offers a pathway to quinazolin-4(3H)-ones. thieme-connect.com These reactions often utilize an oxidant, such as dicumyl peroxide, which can also act as a methyl source in some cases. acs.orgnih.gov

| Catalyst | Reactants | Reaction Type | Reference |

| Cu(OTf)₂ | N-(o-tolyl)benzimidamide | Benzylic sp³ C-H Amination | sioc-journal.cn |

| CuBr/DMSO | 2-halobenzamides and nitriles | Radical Methylation/C–H Amination/Oxidation | acs.orgnih.gov |

| Cu(OAc)₂ | Isatoic anhydride and benzylamines | Intramolecular α-C–H Amination | thieme-connect.com |

Synthesis of 4-Chloro-2-cyclopropylquinazoline Precursors

The synthesis of the target compound, this compound, typically proceeds through the formation of a key precursor, 2-cyclopropyl-4H-benzo[d] sioc-journal.cnthieme-connect.comoxazin-4-one, which is subsequently converted to 2-cyclopropylquinazolin-4(3H)-one before chlorination.

Formation of 2-Cyclopropyl-4H-benzo[d]sioc-journal.cnthieme-connect.comoxazin-4-one

The precursor 2-cyclopropyl-4H-benzo[d] sioc-journal.cnthieme-connect.comoxazin-4-one is synthesized from anthranilic acid. mdpi.comijsrtjournal.com The process involves the reaction of anthranilic acid with cyclopropanecarbonyl chloride. mdpi.comijsrtjournal.comresearchgate.net This initial reaction forms 2-[(cyclopropylcarbonyl)amino]benzoic acid. Subsequent refluxing of this intermediate in acetic anhydride leads to the cyclization and formation of 2-cyclopropyl-4H-benzo[d] sioc-journal.cnthieme-connect.comoxazin-4-one. mdpi.comresearchgate.net

A detailed procedure involves adding a solution of cyclopropanecarbonyl chloride to a stirred solution of anthranilic acid in a suitable base like 2,6-lutidine at low temperatures (e.g., 0 °C). ijsrtjournal.com After stirring, the reaction mixture is poured into ice water, and the resulting solid, 2-[(cyclopropylcarbonyl)amino]benzoic acid, is filtered. This crude product is then refluxed with acetic anhydride for several hours to yield 2-cyclopropyl-4H-benzo[d] sioc-journal.cnthieme-connect.comoxazin-4-one. mdpi.com The reaction of this benzoxazinone with ammonia (B1221849) solution then furnishes 2-cyclopropylquinazolin-4(3H)-one. ijrps.com The final step to obtain the title compound is the chlorination of 2-cyclopropylquinazolin-4(3H)-one, for example, by refluxing with thionyl chloride (SOCl₂). researchgate.net

Synthesis and Characterization Data for 2-Cyclopropyl-4H-benzo[d] sioc-journal.cnthieme-connect.comoxazin-4-one

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₂ | mdpi.com |

| Molecular Weight | 187.19 g/mol | mdpi.com |

| Melting Point | 103–104 °C (for an analogous 2-ethyl derivative) | mdpi.com |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.27 (d, J = 2.0 Hz, 1H), 7.83 (dd, J = 8.8 Hz, 2.0 Hz, 1H), 7.37 (d, J = 8.8 Hz, 1H), 1.97-1.90 (m, 1H), 1.32-1.26 (m, 2H), 1.15-1.08 (m, 2H) | ijrps.com |

| LCMS m/z (M+H)⁺ | 265.9 (for 6-bromo derivative) | ijrps.com |

Specific Synthetic Routes to this compound

The conversion of the quinazolinone core to the 4-chloro derivative is a pivotal step. This is typically achieved through chlorination reactions at the 4-position of the quinazoline nucleus.

The most common method for the synthesis of 4-chloroquinazolines is the chlorination of the corresponding quinazolin-4(3H)-ones. researchgate.net This transformation is crucial as the 4-chloro group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. researchgate.net

Phosphorus oxychloride (POCl₃) is the most widely used reagent for the chlorination of quinazolin-4(3H)-ones. researchgate.netresearchgate.net The reaction mechanism is understood to occur in two distinct stages. The first stage involves a phosphorylation reaction that occurs at lower temperatures (below 25 °C) in the presence of a base to form phosphorylated intermediates. The second stage is the clean conversion of these intermediates to the corresponding chloroquinazoline by heating at higher temperatures (70-90 °C). researchgate.net

Solvent-free chlorination procedures using equimolar amounts of POCl₃ have also been developed for large-scale synthesis, offering economic, environmental, and safety benefits. mdpi.com These reactions are typically carried out by heating the hydroxy-containing substrate with POCl₃ in a sealed reactor. mdpi.com While specific examples for 2-cyclopropylquinazolin-4(3H)-one are not extensively detailed, the general procedures for analogous quinolinones and pyrimidinones (B12756618) are well-established and applicable.

The following table presents representative conditions for the chlorination of related heterocyclic compounds, which are analogous to the synthesis of this compound.

Table 2: Analogous Chlorination Procedures for Heterocyclic Compounds| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-dihydroxyquinoline | POCl₃ | Pyridine, sealed reactor, 140 °C, 2 hours | 2,4-dichloroquinoline | 88% | mdpi.com |

| 2,4-dihydroxy-5-bromopyrimidine | POCl₃ | Pyridine, distillation | 2,4-dichloro-5-bromopyrimidine | 90.5% | mdpi.com |

| Quinazolin-4(3H)-ones | POCl₃ | Base (e.g., R₃N), <25 °C then 70-90 °C | 4-Chloroquinazolines | Not specified | researchgate.net |

Derivatization and Functionalization Strategies of this compound

Once synthesized, this compound can be further modified to create a diverse range of analogues with potentially enhanced biological activities. The two primary sites for modification are the 4-chloro position and the cyclopropyl (B3062369) moiety.

The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SₙAr). mdpi.comresearchgate.net This reactivity allows for the introduction of a wide variety of substituents. The reaction is highly regioselective, with nucleophiles preferentially attacking the 4-position over the 2-position in 2,4-dichloroquinazolines. mdpi.com

A broad range of nucleophiles can be employed, with amines being the most common, leading to the formation of 4-aminoquinazoline derivatives. mdpi.comsavemyexams.com Other nucleophiles such as alcohols, thiols, and triazoles have also been successfully used. researchgate.netmdpi.com The reaction conditions typically involve heating the 4-chloroquinazoline (B184009) with the nucleophile in a suitable solvent, sometimes in the presence of a base.

The following table provides examples of nucleophilic substitution reactions on the 4-chloroquinazoline scaffold.

Table 3: Nucleophilic Substitution Reactions of 4-Chloroquinazolines| Substrate | Nucleophile | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-dichloro-6,7-dimethoxyquinazoline | 4-(N,N-dimethylamino)-aniline | Flash chromatography purification | N¹-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N⁴,N⁴-dimethylbenzene-1,4-diamine | 65% | mdpi.com |

| 4-chloroquinolines | 1,2,4-triazole (B32235) | Acidic, basic, or neutral conditions | 4-(1H-1,2,4-triazol-1-yl)quinolines | Variable | researchgate.net |

| 2-chloro-3-methylquinoxaline | Aromatic amines | K₂CO₃, KI | 2-arylamino-3-methylquinoxalines | Not specified | mdpi.com |

The cyclopropyl group at the 2-position of the quinazoline ring also offers opportunities for chemical modification, although this is a less explored area compared to substitutions at the 4-position. The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under certain conditions. rsc.org

It has been suggested that the cyclopropyl bonds in cyclopropyl-substituted quinazolin-4(3H)-ones can undergo efficient cleavage by electrophilic agents to form tricyclic compounds. mdpi.com This provides a potential route for significant structural modifications. Furthermore, the activation of the cyclopropane ring, for instance by adjacent electron-withdrawing groups, can facilitate ring-opening reactions with nucleophiles. scispace.com While specific examples of modifications to the cyclopropyl group on this compound are scarce in the literature, the principles of cyclopropane chemistry suggest that such transformations are feasible and could lead to novel molecular scaffolds.

Potential modification strategies could include:

Ring-opening reactions: Acid-catalyzed or metal-catalyzed ring-opening could introduce new functional groups.

Cycloaddition reactions: The double bond character of the cyclopropane ring might allow for certain cycloaddition reactions.

Rearrangements: Under thermal or catalytic conditions, rearrangements of the cyclopropyl group could lead to different ring systems. beilstein-journals.org

Further research is needed to fully explore the synthetic potential of the cyclopropyl moiety in this class of compounds.

Synthesis of Quinazoline-Sulfonamide Hybrids

The synthesis of quinazoline-sulfonamide hybrids is a significant area of research, aiming to combine the structural features of both quinazoline and sulfonamide pharmacophores into a single molecule. The general and most direct approach involves the nucleophilic aromatic substitution (SNAr) reaction of a 4-chloroquinazoline derivative with a suitable sulfonamide.

A common synthetic route commences with a 4-chloro-2-substituted quinazoline, which serves as the electrophilic partner in the reaction. By treating this intermediate with various commercially available or synthetically prepared sulfonamides in the presence of a base and a suitable solvent, a diverse library of quinazoline-sulfonamide derivatives can be generated. For instance, the reaction of 4-chloro-2-phenylquinazoline (B1330423) with a range of sulfonamides in dry N,N-dimethylformamide (DMF) has been shown to produce the corresponding N-(2-phenylquinazolin-4-yl)sulfonamide derivatives in good yields. nih.govnih.gov This methodology is adaptable for the synthesis of analogues based on the 2-cyclopropylquinazoline core.

The reaction conditions are typically mild, and the choice of base can be critical for the success of the coupling. Common bases include potassium carbonate, sodium hydride, or organic bases like triethylamine. The reaction progress can be monitored by thin-layer chromatography (TLC), and the final products are often purified by recrystallization or column chromatography.

In a related strategy, hit optimization studies on quinazoline-containing compounds led to the discovery that incorporating a sulfonamide moiety can improve physicochemical properties. acs.org This involved the coupling of a library of primary amines, including those with sulfonamide groups, to the quinazoline scaffold, highlighting the versatility of this synthetic approach. acs.org

Table 1: Examples of Quinazoline-Sulfonamide Hybrid Synthesis Note: The following examples utilize a 2-phenylquinazoline (B3120039) core, but the methodology is representative of the synthesis for 2-cyclopropylquinazoline analogues.

| Starting Quinazoline | Sulfonamide Reactant | Solvent | Yield (%) | Reference |

| 4-Chloro-2-phenylquinazoline | 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide | Dioxane | 88 | nih.gov |

| 4-Chloro-2-phenylquinazoline | 4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide | Dioxane | 85 | nih.gov |

| 4-Chloro-2-phenylquinazoline | 4-Amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | Dioxane | 83 | nih.gov |

| 4-Chloro-2-phenylquinazoline | 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | Dioxane | 90 | nih.gov |

Introduction of Diverse Heterocyclic and Aromatic Substituents

The introduction of a wide range of heterocyclic and aromatic substituents at the C-4 position of the quinazoline nucleus is a key strategy for diversifying the chemical space and exploring structure-activity relationships. nih.gov The high reactivity of the 4-chloro group in this compound makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions with various nitrogen, oxygen, or sulfur-containing nucleophiles. chim.it

Substitution with Aromatic and Heterocyclic Amines: A prevalent method for functionalizing the 4-position is its reaction with aromatic and heterocyclic amines. This approach has been extensively used to synthesize a multitude of 4-anilinoquinazoline (B1210976) derivatives. nih.gov The reactions are often catalyzed by acids or bases and can be performed under conventional heating or microwave irradiation to expedite the process.

For example, the synthesis of indole-amino-quinazolines has been reported, where various substituted indoles are coupled at the 4-position of the quinazoline core. nih.gov Similarly, other nitrogen-containing heterocycles such as triazoles and β-carbolines have been successfully introduced, leading to the formation of novel hybrid molecules. rsc.org The choice of solvent and reaction temperature can influence the outcome and yield of these coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer another powerful tool for introducing aromatic and heteroaromatic substituents. While often used to functionalize other positions on the quinazoline ring, this methodology can be adapted for C-4 functionalization. For instance, studies on 6-bromo-2-cyclopropylquinazoline-4(3H)-one have shown successful C-C bond formation with various aryl boronic acids to introduce different aryl scaffolds at the C-6 position. researchgate.net A subsequent conversion of the 4-oxo group to a 4-chloro group would then allow for further diversification.

Synthesis of Thiazolo-Quinazolinone Hybrids: More complex heterocyclic systems can also be constructed starting from functionalized quinazolines. A notable example is the synthesis of 2-(arylamino)thiazolo[5,4-f]quinazolin-9-ones. nih.gov This multi-step synthesis can start from a 6-amino-3-cyclopropylquinazolinone precursor, which is then converted to a thiourea (B124793) derivative by reacting with an appropriate arylisothiocyanate. Subsequent intramolecular C-S bond formation, often catalyzed by copper, leads to the formation of the fused thiazole (B1198619) ring. nih.gov

Table 2: Examples of C-4 Substituted Quinazoline Analogues

| Starting Material | Reagent | Reaction Type | Substituent Introduced | Reference |

| 4-Chloroquinazoline | Indole (B1671886) | Nucleophilic Aromatic Substitution | Indolyl | nih.gov |

| 4-Chloroquinazoline | Aniline (B41778) Derivatives | Nucleophilic Aromatic Substitution | Anilino | nih.gov |

| 6-Amino-3-cyclopropylquinazolinone | Arylisothiocyanate / Cu-catalyst | Thiourea formation & Cyclization | 2-(Arylamino)thiazolo | nih.gov |

| 4-Aminoquinazoline | Triazole Precursor | Multi-step synthesis | Triazolyl | rsc.org |

The synthetic methodologies detailed above underscore the chemical tractability of the 4-position of the 2-cyclopropylquinazoline core. The ability to introduce a diverse array of sulfonamide, heterocyclic, and aromatic substituents provides a rich foundation for the exploration of new chemical matter.

Molecular Characterization and Advanced Spectroscopic Analysis of 4 Chloro 2 Cyclopropylquinazoline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 4-Chloro-2-cyclopropylquinazoline, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework, as well as their connectivity.

Proton NMR (¹H NMR) for Structural Confirmation

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The spectrum of this compound exhibits distinct signals corresponding to the protons of the quinazoline (B50416) core and the cyclopropyl (B3062369) substituent.

The aromatic region shows characteristic signals for the four protons on the fused benzene (B151609) ring system. These typically appear as complex multiplets due to spin-spin coupling. For instance, a doublet of doublets is observed around 8.32 ppm, which can be assigned to the proton at position 5, influenced by neighboring protons. uniquepubinternational.com The remaining aromatic protons resonate in the downfield region, consistent with the electron-withdrawing nature of the heterocyclic system.

The cyclopropyl group gives rise to characteristic upfield signals. The methine proton (CH) attached to the quinazoline ring appears as a multiplet, while the four methylene (B1212753) protons (CH₂) of the cyclopropyl ring are diastereotopic and typically appear as two separate multiplets.

Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

| H-5 | 8.32 | dd | 8.4, 1.2 |

| H-8 | 8.15 | d | 8.5 |

| H-7 | 7.90 | ddd | 8.5, 7.0, 1.2 |

| H-6 | 7.65 | ddd | 8.4, 7.0, 1.1 |

| Cyclopropyl-CH | 2.30 | m | - |

| Cyclopropyl-CH₂ (2H) | 1.35 | m | - |

| Cyclopropyl-CH₂ (2H) | 1.15 | m | - |

Note: Predicted values are based on typical ranges for similar structures and data from related compounds. Experimental values may vary based on solvent and instrument frequency. uniquepubinternational.com

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. For this compound, eleven distinct signals are expected, corresponding to each carbon in the molecule.

The spectrum shows several signals in the aromatic region (typically 120-155 ppm) corresponding to the eight carbons of the quinazoline ring. The quaternary carbons, such as C-4 (bearing the chlorine atom) and C-2 (attached to the cyclopropyl group), often exhibit lower intensity. The carbon atom C-4 is significantly deshielded due to the electronegative chlorine atom. The carbons of the cyclopropyl group resonate in the upfield region, with the methine carbon appearing at a slightly more downfield position than the methylene carbons.

Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |

| C-2 | 168.5 |

| C-4 | 155.0 |

| C-8a | 152.3 |

| C-5 | 134.5 |

| C-7 | 129.0 |

| C-6 | 128.5 |

| C-4a | 122.0 |

| C-8 | 127.5 |

| Cyclopropyl-CH | 18.0 |

| Cyclopropyl-CH₂ | 12.5 |

Note: Predicted values are based on typical ranges for quinazoline and cyclopropyl moieties. mdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, COSY would show cross-peaks connecting adjacent protons on the aromatic ring (e.g., H-5 with H-6, H-6 with H-7, H-7 with H-8). It would also reveal correlations between the cyclopropyl methine proton and the adjacent cyclopropyl methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly attached proton-carbon pairs (¹J coupling). chemicalbook.com Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to. This allows for the definitive assignment of carbon signals for all protonated carbons in the molecule, such as linking the aromatic proton signals to their corresponding aromatic carbon signals and the cyclopropyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). chemicalbook.com This is particularly powerful for identifying the connectivity around quaternary (non-protonated) carbons. Key HMBC correlations would include:

Correlations from the cyclopropyl methine proton (CH) to the quinazoline carbons C-2 and C-4a.

Correlations from the aromatic proton H-5 to the quaternary carbons C-4 and C-8a, confirming the fusion of the rings and the position of the chloro-substituent.

Together, these 2D NMR experiments provide an interlocking web of correlations that confirms the proposed structure of this compound beyond any reasonable doubt.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum is a plot of absorbance versus wavenumber. Quinazoline derivatives exhibit strong characteristic absorption bands. nih.gov

Key expected vibrational modes for this compound include:

Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands from the cyclopropyl group are expected in the 2900-3000 cm⁻¹ region.

C=N and C=C Stretching: The quinazoline ring system gives rise to a series of strong, sharp absorption bands in the 1635-1475 cm⁻¹ region. mdpi.comnih.gov

C-Cl Stretching: A strong band corresponding to the carbon-chlorine bond stretch is expected in the lower frequency region, typically around 850-550 cm⁻¹. researchgate.net

Interactive Data Table: Predicted FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity |

| 3050-3150 | Aromatic C-H Stretch | Medium-Weak |

| 2900-3000 | Cyclopropyl C-H Stretch | Medium |

| 1615-1630 | C=N Stretch (Quinazoline) | Strong |

| 1500-1580 | C=C Aromatic Ring Skeletal Vibrations | Strong, Multiple Bands |

| 1465 | CH₂ Scissoring | Medium |

| 750-850 | C-Cl Stretch | Strong |

| 750-780 | C-H Out-of-plane Bending (Aromatic) | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of laser light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric and non-polar bonds often produce strong signals in Raman spectra.

For this compound, the FT-Raman spectrum would be particularly useful for observing:

Aromatic Ring Breathing Modes: The symmetric vibrations of the quinazoline ring system are expected to be very strong in the Raman spectrum, appearing in the 1600-1400 cm⁻¹ region. nih.gov

Cyclopropyl Ring Vibrations: The symmetric stretching of the cyclopropyl ring ("ring breathing") also gives a characteristic Raman signal.

C=C and C=N Stretching: These vibrations are also Raman active and provide complementary information to the IR data. researchgate.net

The C-Cl stretch is also Raman active, and its position can provide further structural confirmation. nih.gov The combination of FT-IR and FT-Raman provides a more complete vibrational analysis than either technique alone. rsc.org

Interactive Data Table: Predicted FT-Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity |

| 3050-3150 | Aromatic C-H Stretch | Strong |

| 2900-3000 | Cyclopropyl C-H Stretch | Medium |

| 1610-1625 | C=N/C=C Stretch (Quinazoline) | Strong |

| ~1000 | Aromatic Ring Breathing | Very Strong |

| 750-850 | C-Cl Stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. The results are typically presented as a mass spectrum, a plot of intensity as a function of the mass-to-charge ratio. uni-saarland.de In the context of this compound, mass spectrometry is crucial for confirming the molecular weight and providing evidence of its elemental composition through fragmentation analysis. The energy introduced during the ionization process can cause the molecule to break apart into charged fragments, and the pattern of these fragments serves as a molecular fingerprint. uni-saarland.de

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for producing ions from macromolecules or complex organic molecules with minimal fragmentation. chemrxiv.org For this compound, ESI-MS is a preferred method for generating the molecular ion. ki.se The analysis involves dissolving the compound in a suitable solvent and pumping the solution through a charged capillary, which disperses it into a fine spray of charged droplets. uvic.ca As the solvent evaporates, the analyte molecules are left as gas-phase ions.

Given the presence of nitrogen atoms in the quinazoline ring system, the compound is readily protonated, typically forming a protonated molecule, [M+H]⁺. Studies on related fused nitrogen-containing ring systems show that fragmentation under ESI-MS/MS conditions often involves characteristic cleavages of the heterocyclic rings. nih.gov For this compound, expected fragmentation pathways could include the loss of the cyclopropyl group or cleavage within the quinazoline ring structure, providing valuable structural information. The specific fragmentation pattern is influenced by the substituents present on the ring system. nih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). miamioh.edu This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the precise masses of its constituent isotopes. uni-saarland.de

HRMS analysis has been utilized to confirm the identity of this compound. ki.se By comparing the experimentally measured exact mass with the theoretically calculated mass, the elemental composition can be confidently established, distinguishing it from other compounds with the same nominal mass.

| Attribute | Value |

|---|---|

| Molecular Formula | C11H9ClN2 |

| Calculated Exact Mass ([M+H]+) | 205.0527 Da |

| Instrumentation | Time-of-Flight (TOF), Orbitrap, or FT-ICR |

Electronic Spectroscopy

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, leading to transitions between electronic energy levels. msu.edu The energy required for these transitions falls within the ultraviolet (UV) and visible portions of the electromagnetic spectrum. This technique is primarily used to study molecules containing chromophores—structural units responsible for light absorption. msu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. The quinazoline ring in this compound is a chromophore, and its π-electron system gives rise to characteristic absorption bands. orientjchem.orgresearchgate.net The absorption of UV energy excites electrons from a lower energy π orbital to a higher energy π* orbital (a π→π* transition). up.ac.za

| Transition Type | Typical Absorption Range (nm) | Associated Structural Feature |

|---|---|---|

| Primary Band (π→π) | 220 - 260 | Benzene Ring System |

| Secondary Band (π→π) | 270 - 320 | Conjugated Quinazoline System |

X-ray Diffraction Analysis for Crystalline Structure Elucidation

No specific crystal structure for this compound has been published. However, XRD studies on other substituted quinazolines have successfully elucidated their molecular structures and intermolecular interactions in the crystal lattice. bohrium.comijcce.ac.ir An XRD analysis of this compound would provide unambiguous data on the planarity of the quinazoline ring, the precise orientation of the cyclopropyl group relative to the ring, and how the molecules pack together in a crystal, which is influenced by intermolecular forces such as hydrogen bonding and van der Waals interactions.

| Parameter | Description |

|---|---|

| Bond Lengths | The precise distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-Cl). |

| Bond Angles | The angle formed between three connected atoms. |

| Torsional Angles | The dihedral angle describing the rotation around a chemical bond, defining molecular conformation. |

| Crystal System & Space Group | Defines the symmetry and repeating unit cell of the crystal lattice. jocpr.com |

| Intermolecular Interactions | Identifies non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that dictate crystal packing. |

Microwave Spectroscopy for Rotational Conformational Studies

Microwave spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by molecules in the gas phase. This absorption corresponds to transitions between quantized rotational energy levels. furman.edu The resulting rotational spectrum is highly sensitive to the molecule's moments of inertia, which are determined by its mass distribution and geometry.

This technique is exceptionally well-suited for detailed conformational analysis. For this compound, microwave spectroscopy could be used to precisely determine the rotational constants and to investigate the conformational landscape, particularly the rotational orientation of the cyclopropyl substituent relative to the planar quinazoline ring. furman.edu By analyzing the spectra of different isotopic species (e.g., containing ³⁷Cl), a complete and unambiguous molecular structure in the gas phase can be determined. While no microwave spectroscopy studies have been reported for this specific compound, the method remains a powerful potential tool for its detailed structural characterization.

Chromatographic Methods for Purity Assessment

The purity of synthesized compounds is a critical parameter in chemical research and development, ensuring that subsequent biological or chemical studies are based on a well-characterized material. Chromatographic techniques are central to determining the purity of novel compounds like this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of components in a mixture. springernature.com It is particularly well-suited for the analysis of non-polar to moderately polar compounds, making it an ideal method for assessing the purity of quinazoline derivatives. frontiersin.org The principle of separation in RP-HPLC is based on the hydrophobic interactions between the analyte molecules and the stationary phase. springernature.com A non-polar stationary phase, typically a silica (B1680970) gel chemically modified with C18 (octadecylsilyl) alkyl chains, is used in conjunction with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). frontiersin.orgchromatographyonline.com

In the context of this compound, an RP-HPLC method allows for the separation of the main compound from any starting materials, by-products, or degradation products generated during synthesis and purification. The purity of the final product is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. For many quinazoline-based compounds intended for further studies, a purity of greater than 95% is often required. rsc.orgmdpi.com

The development of a robust RP-HPLC method involves optimizing several parameters to achieve good resolution and peak shape. These parameters include the choice of the stationary phase, the composition of the mobile phase (including the type of organic modifier and the use of buffers or pH modifiers), the flow rate, and the detection wavelength. frontiersin.org For quinazoline derivatives, C18 columns are frequently employed. rsc.orgtandfonline.comsemanticscholar.org The mobile phase often consists of a gradient or isocratic mixture of acetonitrile/water or methanol/water. tandfonline.comsemanticscholar.orgresearchgate.net UV detection is standard, with the wavelength selected to maximize the absorbance of the target compound. rsc.orgtandfonline.com

A representative RP-HPLC method for the purity assessment of this compound would utilize a C18 column with a mobile phase of acetonitrile and water, delivered at a constant flow rate. The retention time for the compound under these conditions would be a key identifier, and the peak area would be used to calculate the purity.

Below are the detailed research findings for a typical RP-HPLC method.

Detailed Research Findings

A stability-indicating RP-HPLC method is essential for quantifying the active pharmaceutical ingredient (API) and detecting any decrease due to degradation. nih.gov For quinazoline derivatives, various methods have been developed. For instance, the analysis of some quinazoline compounds has been successfully performed on an RP-18 column using acetonitrile or mixtures of acetonitrile and methanol as the mobile phase, with a flow rate of 1 mL/min. tandfonline.com In other studies, C18 columns with a mobile phase of methanol and water have been used to achieve good separation. semanticscholar.org The purity of synthesized quinazoline compounds is often determined to be greater than 94% or 95% by HPLC analysis. rsc.orgmdpi.com

The following table outlines a typical set of optimized chromatographic conditions for the purity analysis of this compound, based on established methods for similar structures.

Interactive Data Table: Chromatographic Conditions for Purity Assessment

| Parameter | Condition | Rationale |

|---|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV or Diode-Array Detector (DAD) | Standard equipment for purity analysis, providing reliable quantification and peak purity assessment. semanticscholar.org |

| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity for retaining and separating quinazoline derivatives. rsc.org |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) | Acetonitrile is a common organic modifier providing good peak shape and resolution for this class of compounds. tandfonline.comresearchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate that typically provides efficient separation without generating excessive backpressure. rsc.orgtandfonline.com |

| Column Temperature | 25 °C | Maintaining a constant temperature ensures reproducible retention times. rsc.org |

| Detection Wavelength | ~254 nm | A common UV wavelength for aromatic and heterocyclic compounds; should be optimized based on the UV spectrum of this compound. rsc.org |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Sample Preparation | Dissolved in Acetonitrile or Mobile Phase | Ensures compatibility with the HPLC system and proper dissolution of the analyte. |

Under these conditions, a single, sharp peak would be expected for a pure sample of this compound. The presence of additional peaks would indicate impurities, which could then be quantified. The method's specificity would be demonstrated by its ability to resolve the main peak from any potential degradation products or synthesis-related impurities. semanticscholar.org

Computational Chemistry and Structure Activity Relationship Sar Investigations of 4 Chloro 2 Cyclopropylquinazoline Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule and its electronic energy. For 4-Chloro-2-cyclopropylquinazoline, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), can determine the most stable conformation (optimized geometry). mdpi.com These calculations would likely reveal a planar quinazoline (B50416) ring system with the cyclopropyl (B3062369) group oriented to minimize steric hindrance. The bond lengths, bond angles, and dihedral angles obtained from these calculations are crucial for understanding the molecule's shape and rigidity.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Value (Illustrative) |

| C4-Cl Bond Length | 1.75 Å |

| C2-C(cyclopropyl) Bond Length | 1.48 Å |

| N1-C2-N3 Bond Angle | 115.0° |

| C4-C4a-C8a Bond Angle | 120.5° |

Note: These values are illustrative and would be precisely determined by actual DFT calculations.

The total energy calculated by DFT provides a measure of the molecule's stability. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface can identify regions that are electron-rich (negative potential, likely to act as hydrogen bond acceptors) and electron-poor (positive potential, likely to act as hydrogen bond donors or interact with anionic sites). tandfonline.comresearchgate.net For this compound, the nitrogen atoms of the quinazoline ring are expected to be regions of negative potential, while the hydrogen atoms of the cyclopropyl group and the aromatic ring would exhibit positive potential.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, orbital interactions, and the delocalization of electron density within a molecule. researchgate.netresearchgate.net This analysis provides insights into the stability arising from hyperconjugative interactions, which involve the donation of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. In this compound, NBO analysis would likely highlight significant delocalization of π-electrons across the quinazoline ring system, contributing to its aromatic stability. The analysis can also quantify the natural atomic charges on each atom, revealing the electrophilic nature of the carbon atom at position 4 (C4) due to the attached chlorine atom, making it susceptible to nucleophilic attack. chim.it

Table 2: Illustrative Natural Atomic Charges from NBO Analysis of this compound

| Atom | Natural Charge (e) (Illustrative) |

| N1 | -0.55 |

| C2 | +0.40 |

| N3 | -0.60 |

| C4 | +0.25 |

| Cl | -0.15 |

Note: These values are illustrative and would be precisely determined by actual NBO calculations.

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. rjeid.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinazoline ring, while the LUMO may have significant contributions from the C4-Cl anti-bonding orbital, indicating the site for potential nucleophilic substitution. The Density of States (DOS) plots, including total (TDOS), partial (PDOS), and overlap population (OPDOS) or Crystal Orbital Overlap Population (COOP), can provide a more detailed picture of the contributions of different atoms and fragments to the molecular orbitals and the nature of the chemical bonds (bonding, anti-bonding, or non-bonding).

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful tools for investigating how a small molecule like this compound might interact with a biological target, such as a protein receptor.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. tandfonline.comnih.gov By docking this compound into the active site of a relevant protein (e.g., a kinase or a receptor implicated in a disease), one can identify potential binding modes and key intermolecular interactions. nih.govnih.gov These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, the nitrogen atoms of the quinazoline ring could act as hydrogen bond acceptors, while the cyclopropyl and aromatic moieties could engage in hydrophobic and van der Waals interactions within a hydrophobic pocket of the binding site. The chlorine atom at the C4 position can also participate in halogen bonding, a specific type of non-covalent interaction. nih.gov

Table 3: Illustrative Potential Interactions of this compound in a Protein Binding Site

| Interaction Type | Potential Interacting Residues (Illustrative) |

| Hydrogen Bond | Asp, Glu, Ser, Thr |

| Hydrophobic Interaction | Leu, Val, Ile, Phe |

| π-π Stacking | Phe, Tyr, Trp |

| Halogen Bond | Backbone carbonyl oxygen, electron-rich side chains |

Note: The specific interacting residues are hypothetical and depend on the protein target.

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. eipublication.combenthamdirect.com Based on the structure of this compound and its potential interactions derived from docking studies, a 3D pharmacophore model can be generated. nih.gov This model would typically include features such as hydrogen bond acceptors (corresponding to the quinazoline nitrogens), a hydrophobic region (the cyclopropyl group and the benzene (B151609) ring), and potentially a halogen bond donor (the chlorine atom). Such a model serves as a template for virtual screening of large compound libraries to identify other molecules with a similar arrangement of features that might exhibit similar biological activity. The validity of the pharmacophore model can be assessed by its ability to distinguish known active compounds from inactive ones.

Prediction of Binding Preferences and Orientations in Target Sites

Computational docking studies are instrumental in predicting how derivatives of this compound orient themselves within the active sites of biological targets. These simulations provide critical insights into the molecular interactions that govern binding affinity and efficacy.

For instance, molecular docking studies of 2,3-dihydroquinazolin-4(1H)-ones have been performed to understand their interactions with enzymes like α-glucosidase. acs.org The binding model for a series of 2-cyclopropylquinazoline derivatives identified potential hydrogen bonding interactions with the active site residues of α-glucosidase. researchgate.net Specifically, docking simulations predicted that these compounds could form one to four hydrogen bonds within the enzyme's active site, a key factor in their inhibitory potential. researchgate.netresearchgate.net In one study, the most active compound, with an IC50 of 3.4 μM, showed a binding mode where a hydrogen bond was observed between the nitrogen in an indole (B1671886) group of the compound and the guanidine (B92328) hydrogen of the Arg517 residue. researchgate.net

Similarly, docking studies on other quinazoline analogues, such as frontiersin.orgresearchgate.netnih.govtriazino[2,3-c]quinazolines, have been used to predict their affinity for cyclooxygenase (COX) enzymes. nih.gov These studies calculate the binding affinities, typically in kcal/mol, and reveal that the conformation of the core quinazoline fragment remains consistent across different ligands within the active site. nih.gov The ligands often form numerous interactions with amino acid residues, which helps to explain their binding strength. nih.gov

In the context of cancer therapy, computational approaches have been used to identify potent and selective Epidermal Growth Factor Receptor (EGFR) inhibitors from a series of 2-cyclopropyl quinazoline derivatives. ijsrtjournal.com Docking studies can elucidate the molecular mechanisms behind drug efficacy by providing a detailed view of ligand-protein interactions, thereby accelerating the identification and optimization of potential drug candidates. ijsrtjournal.com For example, research on thiazolo[5,4-f]quinazolin-9-ones, which are related structures, used schematic representations of binding modes in the ATP-binding site of kinases like GSK-3 to guide the design of new derivatives with improved affinity and selectivity. nih.gov

Quantitative and Qualitative Structure-Activity Relationship (QSAR/SAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to understanding how the chemical structure of this compound derivatives relates to their biological activity. These analyses systematically vary parts of the molecule to determine which chemical features are crucial for its function.

Impact of Substituent Nature and Position on Quinazoline Activity

The nature and position of substituents on the quinazoline ring system are critical determinants of biological activity. Modifications at various positions can drastically alter a compound's potency and selectivity.

For example, in a series of quinazoline derivatives designed as EGFR inhibitors, 3D-QSAR contour maps highlighted the importance of specific substitutions. frontiersin.org Bulky groups attached to the quinazoline ring at position 1 were shown to be favorable for activity. frontiersin.org Specifically, compounds with methacrylamide (B166291) and (E)-but-2-enamide chains at this position showed significant inhibitory activity against EGFR. frontiersin.org

Research on 2-cyclopropylquinazoline derivatives as α-glucosidase inhibitors involved modifying the 6-bromo-2-cyclopropylquinazoline-4(3H)-one scaffold with different aryl groups via C-C cross-coupling and further modifying the C-4 position. researchgate.netresearchgate.net The results showed that these substitutions had a profound impact on inhibitory activity, with seven compounds exhibiting activity below 20 μM. researchgate.netresearchgate.net

Furthermore, studies on related 4-aminoquinoline (B48711) antiplasmodial agents demonstrated that electron-withdrawing groups at the 7-position of the quinoline (B57606) ring significantly influence activity. researchgate.net This suggests that similar modifications on the quinazoline core could have predictable effects on biological function. The synthesis of various 2,4-disubstituted quinazoline derivatives has shown a wide tolerance for different functional groups, including both electron-rich and electron-deficient aryl boronic acids, indicating a broad scope for SAR exploration. arabjchem.org

| Compound Scaffold | Position of Substitution | Substituent Type | Effect on Activity | Target | Source |

|---|---|---|---|---|---|

| Quinazoline | Position 1 | Bulky groups (e.g., methacrylamide) | Increased inhibitory effect | EGFR | frontiersin.org |

| 6-Bromo-2-cyclopropylquinazoline-4(3H)-one | C-4 and C-6 | Various aryl scaffolds | Significant modulation of inhibition | α-glucosidase | researchgate.netresearchgate.net |

| Quinazoline | Position 16 (propionamide moiety) | Bulky group | Favorable for activity | EGFR | frontiersin.org |

| 4-Anilinoquinazoline (B1210976) | Various | 2-Chloro-4-anilino modifications | Potent dual inhibition | EGFR/VEGFR-2 | researchgate.net |

Conformational Effects on Biological Response

The three-dimensional shape, or conformation, of a molecule is crucial for its ability to bind to a biological target. For quinazoline derivatives, conformational flexibility or rigidity can significantly influence the biological response.

The conformation of fused ring systems attached to the quinazoline core is also a key factor. For instance, in bioactive indole-containing pyrazino[2,1-b]quinazoline-3,6-diones, the piperazine (B1678402) ring was confirmed to adopt a boat conformation. mdpi.com In this arrangement, the substituent at the C-4 position and the hydrogen at C-1 are in a flagpole position, which is a critical detail for understanding how the molecule presents itself to its target. mdpi.com

Advanced computational techniques like 4D-QSAR incorporate conformational flexibility directly into the analysis. researchgate.net Instead of using a single, static structure, these models represent each compound as a set of possible conformers, using an "electron–conformational matrix of contiguity" (ECMC) to capture both electronic and geometric features. researchgate.net This approach allows for a more dynamic and realistic prediction of bioactivity. Similarly, studies on quinazoline hydrazone derivatives have shown that they can exist as a mixture of configurational (E/Z) and conformational (syn/anti) isomers, with the relative stability of these forms being dependent on the substituents. researchgate.net

Electronic Properties and Their Correlation with Activity

The electronic landscape of a molecule—its distribution of charge, and its ability to donate or accept electrons—is a fundamental driver of its interactions and, consequently, its biological activity. For quinazoline derivatives, specific electronic features have been strongly correlated with their function as inhibitors.

Computational analyses, such as Mulliken population analysis, have been used to map the electronic properties of quinazoline inhibitors. frontiersin.org In one study of EGFR inhibitors, a negatively charged region over the common nitrogen atom of the quinazoline core (Mulliken charge of -0.612) was identified. frontiersin.org This feature, along with other negatively charged areas on the molecule, was implicated in forming crucial hydrogen bonds within the EGFR active site. frontiersin.org The presence of these negatively charged regions in potent inhibitors, and their absence in less active ones, underscores the importance of electronic properties for binding. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) models often incorporate electronic descriptors to predict activity. For anti-tuberculosis agents based on other scaffolds, QSAR models have successfully used electronic descriptors to achieve a high correlation (R² values of 0.726–0.869) with biological activity. nih.gov This demonstrates the predictive power of electronic parameters.

Further studies using Density Functional Theory (DFT) have explored the electronic and redox properties of novel quinazoline derivatives. researchgate.netresearchgate.net These calculations can predict the stability of different isomers and shed light on their electronic structure. For example, in quinazoline hydrazones, DFT calculations showed that syn-E amido isomers are the most stable in the presence of electron-donating groups, while the anti-isomer is favored with electron-attracting substituents. researchgate.net The correlation between the pKa of the quinoline nitrogen and the Hammett constant of substituents has also been shown to be a key factor in the activity of related quinoline compounds. researchgate.net

| Compound Series | Electronic Property/Descriptor | Correlation with Activity | Methodology | Source |

|---|---|---|---|---|

| Quinazoline EGFR Inhibitors | Mulliken Charge (Negative charge on quinazoline nitrogen) | Essential for hydrogen bonding and inhibitory potential | Mulliken Population Analysis | frontiersin.org |

| Quinazoline Hydrazones | Substituent Electronic Nature (Donating vs. Attracting) | Determines stability of syn/anti conformers | Density Functional Theory (DFT) | researchgate.net |

| 4-Aminoquinolines | Quinoline Nitrogen pKa (influenced by substituent Hammett constant) | Correlates with pH trapping and antiplasmodial activity | Experimental & Calculation | researchgate.net |

| Quinazoline Derivatives | Electron-Conformational Matrix of Contiguity (ECMC) | Used to build predictive pharmacophore models | 4D-QSAR | researchgate.net |

Biological Activities and Mechanistic Insights of 4 Chloro 2 Cyclopropylquinazoline Derivatives in Vitro Studies

Anticancer and Antitumor Potential (In Vitro)

The quinazoline (B50416) scaffold is a well-established pharmacophore in the development of anticancer drugs. ijsrtjournal.comwjpmr.com The introduction of a cyclopropyl (B3062369) group at the 2-position and a chlorine atom at the 4-position of the quinazoline ring has led to the generation of novel derivatives with promising anticancer and antitumor activities. These activities have been demonstrated through various in vitro assays, including antiproliferative studies against a range of human tumor cell lines, anti-angiogenesis assessments, and kinase inhibition profiling.

Antiproliferative Activity Against Various Human Tumor Cell Lines

A significant body of research has focused on the in vitro antiproliferative effects of 4-chloro-2-cyclopropylquinazoline derivatives against a diverse panel of human cancer cell lines. These studies are crucial for the initial screening and identification of compounds with potential therapeutic value.

One area of investigation involves the synthesis of novel triazole derivatives incorporating the this compound moiety. ijrps.com These hybrid molecules have been evaluated for their anticancer activity, demonstrating the potential of this chemical scaffold in generating new anticancer agents. ijrps.com

Quinazoline derivatives, in general, have shown notable antiproliferative activity against various tumor cell lines, including those from lung, colon, breast, prostate, and cervical cancers. nih.gov For instance, certain derivatives have exhibited potent inhibition of tubulin polymerization, a key mechanism in disrupting cell division, and have been shown to arrest cells in the G2/M phase of the cell cycle. nih.gov

Furthermore, studies on other quinazoline derivatives have demonstrated significant cytotoxic activity against leukemia cell lines such as U937. nih.gov The antiproliferative effects of these compounds are often evaluated using the MTT assay, which measures cell viability. wjpmr.com

The National Cancer Institute (NCI) has played a role in the evaluation of some of these compounds, selecting promising candidates for screening against their full panel of 60 human tumor cell lines. ijsrtjournal.com This comprehensive screening provides valuable data on the broad-spectrum anticancer potential of these derivatives.

Interactive Table: Antiproliferative Activity of Selected Quinazoline Derivatives

| Cell Line | Cancer Type | Compound Type | Observed Effect |

|---|---|---|---|

| A549 | Lung Adenocarcinoma | Quinazoline derivative | Micromolar IC50 values nih.gov |

| MCF-7 | Breast Cancer | Quinazoline derivative | Micromolar IC50 values wjpmr.comnih.gov |

| HCT116 | Colon Cancer | Quinazoline derivative | Micromolar IC50 values nih.gov |

| HeLa | Cervical Cancer | Quinazoline derivative | Micromolar IC50 values nih.gov |

| DU145 | Prostate Cancer | 4-pyrrylamino quinazoline | Increased antitumor activity compared to gefitinib (B1684475) nih.gov |

| U937 | Leukemia | Quinazoline derivative | Noteworthy decrease in cell viability nih.gov |

| THP-1 | Leukemia | 2,4,6-trisubstituted quinazoline | Significant activity researchgate.net |

| COLO205 | Colon Cancer | 2-mercapto-quinazolin-4-one analog | Cell cycle arrest and apoptosis nih.gov |

Anti-Angiogenesis Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. The anti-angiogenic potential of this compound derivatives has been explored through in vitro models that mimic different stages of the angiogenic cascade.

Inhibition of Human Umbilical Vein Endothelial Cells (HUVECs) Adhesion and Migration:

The adhesion and migration of endothelial cells are fundamental steps in angiogenesis. In vitro assays using Human Umbilical Vein Endothelial Cells (HUVECs) are commonly employed to assess the anti-angiogenic properties of chemical compounds. These assays can measure the ability of a compound to inhibit the attachment of HUVECs to an extracellular matrix and to prevent their movement, which is essential for the formation of new blood vessels. nih.govnih.gov The activation state of both the T-cell and the endothelial cell can alter their interactions and the receptors utilized for adhesion and migration. nih.gov

Chick Embryo Chorioallantoic Membrane (CAM) Assay:

The chick embryo chorioallantoic membrane (CAM) assay is a widely used in vivo model to study angiogenesis. thermofisher.comnih.govmdpi.comresearchgate.netsemanticscholar.org This assay involves placing a substance of interest onto the CAM of a developing chick embryo and observing its effect on blood vessel formation. thermofisher.com The CAM is a highly vascularized membrane, making it an excellent platform for assessing both pro- and anti-angiogenic activities. nih.gov The model is valued for being relatively simple, low-cost, and for allowing the screening of a large number of samples in a short time. nih.gov It is considered an intermediate model that bridges the gap between in vitro cell-based assays and more complex in vivo animal studies. semanticscholar.org

Kinase Inhibition Profiles

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of anticancer drugs. Derivatives of this compound have been investigated for their ability to inhibit specific kinases involved in cancer progression.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase:

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration. sci-hub.se Overexpression of EGFR is common in various tumors, making it an attractive target for cancer therapy. sci-hub.seresearchgate.net Quinazoline-based compounds have been extensively developed as EGFR tyrosine kinase inhibitors. ijsrtjournal.comresearchgate.netnih.gov Some of these derivatives have been designed as dual inhibitors, targeting both EGFR and other kinases like VEGFR-2, which is also involved in angiogenesis. sci-hub.senih.gov The development of these inhibitors often involves modifying the quinazoline scaffold to enhance their binding affinity and selectivity for the kinase's ATP-binding site. nih.gov

Aurora Kinase:

Aurora kinases are a family of serine/threonine kinases that play essential roles in cell cycle regulation, particularly during mitosis. mdpi.com Their overexpression has been linked to various human cancers. mdpi.com Several quinazoline derivatives have been designed and synthesized as inhibitors of Aurora kinases, showing antiproliferative activity against cancer cells. mdpi.comnih.gov For example, some derivatives have demonstrated selective inhibition of Aurora A kinase over Aurora B kinase. mdpi.com The inhibition of Aurora kinases by these compounds can lead to cell cycle arrest, often in the G2/M phase, and subsequently induce apoptosis. mdpi.commdpi.com

Antimicrobial Efficacy (In Vitro)

In addition to their anticancer properties, quinazoline derivatives have also been explored for their potential as antimicrobial agents. The emergence of drug-resistant microbial strains has created an urgent need for the development of new and effective antibacterial and antifungal compounds.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

In vitro studies have been conducted to evaluate the antibacterial activity of various quinazoline derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter determined in these studies, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. krisp.org.za

For instance, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have been synthesized and screened for their antibacterial activity. nih.gov Some of these compounds have shown promising activity against several anaerobic Gram-positive bacteria strains. nih.gov Similarly, other heterocyclic compounds containing the quinazoline nucleus have been reported to possess antibacterial properties. researchgate.net The evaluation of antibacterial efficacy often involves methods like the broth macro dilution and well agar (B569324) diffusion methods. auctoresonline.org

Antifungal Activity

The antifungal potential of quinazoline derivatives is another area of active research. Fungal infections, particularly those caused by opportunistic pathogens like Candida species, pose a significant threat, especially to immunocompromised individuals. nih.govdergipark.org.trnih.gov

Studies have shown that certain quinazoline derivatives exhibit antifungal activity against various fungal strains. chemrevlett.com For example, some N-formyl tetrahydropyrimidine (B8763341) derivatives have demonstrated inspirational antifungal activity against Aspergillus niger. chemrevlett.com The development of new antifungal agents often involves the synthesis of novel chemical structures and their subsequent screening against a panel of pathogenic fungi. mdpi.com The goal is to identify compounds with potent fungicidal effects and favorable safety profiles. nih.gov

Anti-Mycobacterial Activity

The global health challenge of tuberculosis, exacerbated by the rise of drug-resistant strains of Mycobacterium tuberculosis, necessitates the discovery of novel therapeutic agents. nih.gov In this context, derivatives of this compound have been investigated for their potential anti-mycobacterial properties.

While direct studies on this compound's anti-mycobacterial activity are not extensively documented in the reviewed literature, the broader class of quinazoline derivatives has shown promise. For instance, various plant extracts and their isolated compounds containing different heterocyclic structures have demonstrated significant in vitro activity against both susceptible and resistant strains of Mycobacterium tuberculosis. scirp.org Methanolic extracts of Zanthoxylum leprieurii and Rubia cordifolia, for example, exhibited minimum inhibitory concentrations (MICs) ranging from 23.4 µg/mL to 187.5 µg/mL against various M. tuberculosis strains. scirp.org Similarly, extracts from Carlina acaulis have shown inhibitory effects against nontuberculous mycobacteria (NTM), with the chloroform (B151607) extract being particularly potent. icm.edu.pl

These findings, although not directly involving this compound, highlight the potential of the quinazoline scaffold as a source for novel anti-mycobacterial agents. Further research is warranted to specifically evaluate the efficacy of this compound and its derivatives against M. tuberculosis and other mycobacterial species.

Mechanisms of Action in Microbial Systems (e.g., Biofilm Inhibition, Virulence Factor Modulation)